N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyrimidinyl group, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction involving 2-methyl-6-(pyridin-4-yl)pyrimidine. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.
Thioacetamide Linkage Formation: The thioacetamide linkage is introduced by reacting the pyrimidinyl intermediate with a suitable thioacetamide precursor under controlled conditions.
Bromophenyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways, including apoptosis and cell proliferation.
Chemical Biology: Researchers use this compound to probe the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide
- N-(2-fluorophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide
- N-(2-iodophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide
Uniqueness
N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets compared to its chloro, fluoro, or iodo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS/c1-12-21-16(13-6-8-20-9-7-13)10-18(22-12)25-11-17(24)23-15-5-3-2-4-14(15)19/h2-10H,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCXZMVVSRXVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC=C2Br)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.